![molecular formula C6N6O6 B7784144 10,15-dioxido-4,9,14-trioxa-5,8,13,15-tetraza-3,10-diazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1,5,7,10,12-pentaene 3-oxide](/img/structure/B7784144.png)
10,15-dioxido-4,9,14-trioxa-5,8,13,15-tetraza-3,10-diazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1,5,7,10,12-pentaene 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,15-dioxido-4,9,14-trioxa-5,8,13,15-tetraza-3,10-diazoniatetracyclo[103002,6
Preparation Methods
The synthesis of 10,15-dioxido-4,9,14-trioxa-5,8,13,15-tetraza-3,10-diazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1,5,7,10,12-pentaene 3-oxide involves multiple steps, typically starting with the formation of the oxadiazole rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple oxadiazole rings makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole rings, often using halogenated reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10,15-dioxido-4,9,14-trioxa-5,8,13,15-tetraza-3,10-diazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1,5,7,10,12-pentaene 3-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole rings can form stable complexes with metal ions, which can influence various biochemical pathways. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
4,7,10-Trioxa-1,13-tridecanediamine: Known for its use in surface passivation and synthesis of photoluminescent carbon nanodots.
Baxxodur® EC 130: A polyether amine-based curing agent used in epoxy systems.
Compared to these compounds, 10,15-dioxido-4,9,14-trioxa-5,8,13,15-tetraza-3,10-diazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1,5,7,10,12-pentaene 3-oxide is unique due to its multiple oxadiazole rings and the specific applications it can be used for in advanced materials and medicinal chemistry .
Properties
IUPAC Name |
10,15-dioxido-4,9,14-trioxa-5,8,13,15-tetraza-3,10-diazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1,5,7,10,12-pentaene 3-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N6O6/c13-10-4-1(7-16-10)2-5(11(14)17-8-2)6-3(4)9-18-12(6)15 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCUMJIKFSPSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C(=NO[N+]3=O)C4=NO[N+](=C4C1=NON2[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
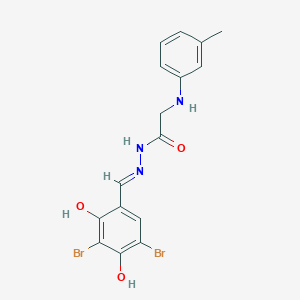
![N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid](/img/structure/B7784071.png)
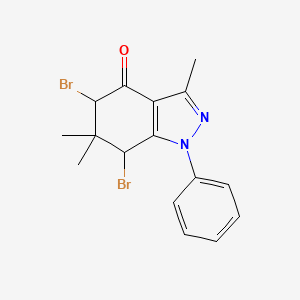
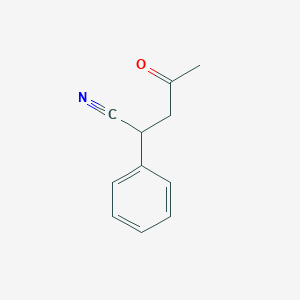
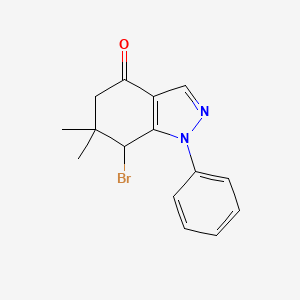
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B7784101.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[benzyl(propan-2-yl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784118.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784119.png)

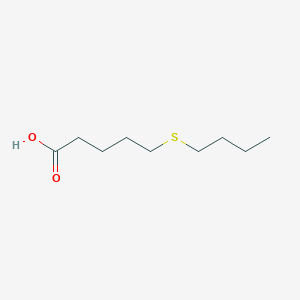
![2-[4-[(Z)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]acetic acid](/img/structure/B7784127.png)
![(E)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium](/img/structure/B7784128.png)
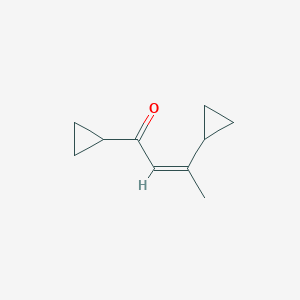
![4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B7784150.png)
